PENTA-O-ACETYL-A-L-IDOPYRANOSE
CAS No.: 16299-15-3
Cat. No.: VC21247339
Molecular Formula: C16H22O11
Molecular Weight: 390.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16299-15-3 |
---|---|
Molecular Formula | C16H22O11 |
Molecular Weight | 390.34 g/mol |
IUPAC Name | [(2S,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14-,15+,16+/m0/s1 |
Standard InChI Key | LPTITAGPBXDDGR-ZVDSWSACSA-N |
Isomeric SMILES | CC(=O)OC[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Identity and Structure
Penta-O-acetyl-a-L-Idopyranose is a carbohydrate derivative with five acetyl protecting groups. The compound features a six-membered pyranose ring with the characteristic L-ido configuration, distinguished by its specific stereochemistry at the various carbon centers.
Chemical Identifiers
The compound is uniquely identified through several standard chemical identifiers as outlined in the table below:
Identifier | Value |
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CAS Number | 16299-15-3 |
PubChem CID | 12236020 |
Molecular Formula | C₁₆H₂₂O₁₁ |
IUPAC Name | [(2S,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate |
The compound is also known by synonyms including "a-L-Idopyranose, Pentaacetate" and "1,2,3,4,6-penta-O-acetylhexopyranose" .
Structural Features
Penta-O-acetyl-a-L-Idopyranose contains:
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A pyranose ring (six-membered ring with one oxygen atom)
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Five acetyl groups (CH₃CO-) attached to oxygen atoms at positions 1, 2, 3, 4, and 6
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The alpha (α) configuration at the anomeric carbon (C-1)
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The L-configuration of the idopyranose backbone, which is the enantiomer of the more common D-idopyranose
The structure exhibits specific stereochemistry that distinguishes it from similar acetylated sugar derivatives, particularly its D-isomers, which are more commonly encountered in natural systems and research applications .
Physical and Chemical Properties
Penta-O-acetyl-a-L-Idopyranose possesses distinct physical and chemical properties that are relevant to its handling, storage, and application in chemical synthesis.
Physical Properties
The compound exists as a solid at standard temperature and pressure, with specific physical characteristics detailed in the following table:
Property | Value |
---|---|
Molecular Weight | 390.339 g/mol |
Physical State | Solid |
Melting Point | 94-96°C |
Boiling Point | 434.8°C at 760 mmHg |
Density | 1.3 g/cm³ |
Refractive Index | 1.482 |
Flash Point | 188.1°C |
These physical properties indicate a relatively stable compound with a high boiling point and moderate melting point .
Chemical Properties
The chemical behavior of Penta-O-acetyl-a-L-Idopyranose is characterized by:
Property | Value |
---|---|
Exact Mass | 390.116 |
Polar Surface Area (PSA) | 140.73 |
Vapor Pressure | 9.23E-08 mmHg at 25°C |
The compound's reactivity is primarily determined by the acetyl protecting groups and the anomeric center. The acetyl groups can undergo hydrolysis under appropriate conditions, while the anomeric center can participate in glycosylation reactions .
Comparison with Related Compounds
Structural Isomers and Stereoisomers
Penta-O-acetyl-a-L-Idopyranose bears structural similarities to other pentaacetylated sugar derivatives, particularly 1,2,3,4,6-Penta-O-acetyl-alpha-D-galactopyranose. A comparative analysis reveals interesting similarities and differences:
Property | Penta-O-acetyl-a-L-Idopyranose | 1,2,3,4,6-Penta-O-acetyl-alpha-D-galactopyranose |
---|---|---|
CAS Number | 16299-15-3 | 4163-59-1 |
Molecular Formula | C₁₆H₂₂O₁₁ | C₁₆H₂₂O₁₁ |
Molecular Weight | 390.339 g/mol | 390.339 g/mol |
Melting Point | 94-96°C | 95-96°C |
Boiling Point | 434.8°C at 760 mmHg | 434.8°C at 760 mmHg |
Density | 1.3 g/cm³ | 1.3 g/cm³ |
Configuration | L-series | D-series |
Sugar Base | Idopyranose | Galactopyranose |
Despite having identical molecular formulas and similar physical properties, these compounds differ in their stereochemical configuration, leading to distinct chemical behaviors in specific reactions .
Synthesis and Reactions
Synthetic Approaches
The synthesis of Penta-O-acetyl-a-L-Idopyranose typically follows established carbohydrate chemistry protocols:
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Starting with L-idopyranose or a suitable precursor
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Performing acetylation using acetic anhydride (Ac₂O) in the presence of a catalyst such as sodium acetate or pyridine
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Controlling reaction conditions to favor the alpha anomeric configuration
The acetylation process converts all five hydroxyl groups (at positions 1, 2, 3, 4, and 6) to acetoxy groups, resulting in the fully protected sugar derivative.
Chemical Reactivity
Based on its structure, Penta-O-acetyl-a-L-Idopyranose participates in several important reactions:
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Glycosylation reactions: The compound can serve as a glycosyl donor, particularly after activation of the anomeric acetate
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Selective deacetylation: Under controlled conditions, specific acetyl groups can be selectively removed to allow for regioselective modifications
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Hydrolysis: Complete deacetylation under acidic or basic conditions regenerates the parent L-idopyranose
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Substitution reactions: The acetyl groups can be replaced with other functional groups to create derivatives with modified properties
These reactions make Penta-O-acetyl-a-L-Idopyranose valuable in the synthesis of complex carbohydrates and glycoconjugates containing L-idose units .
Applications in Research and Chemistry
Role in Carbohydrate Chemistry
Penta-O-acetyl-a-L-Idopyranose serves several important functions in research:
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As a protected intermediate in the synthesis of more complex L-idose-containing oligosaccharides
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As a building block for glycosylation reactions to create glycosidic linkages
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As a standard or reference compound for analytical procedures
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As a starting material for the preparation of modified L-idose derivatives
Biological Relevance
L-idose derivatives have potential significance in glycobiology research, particularly in:
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Studies of carbohydrate-protein interactions
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Development of enzyme inhibitors
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Investigation of rare sugar metabolism
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Preparation of glycomimetics with potential therapeutic applications
While D-configured sugars are more abundant in nature, L-configured counterparts like L-idose derivatives offer unique properties that can be exploited in various biological applications.
Current Research and Future Directions
Research involving Penta-O-acetyl-a-L-Idopyranose continues to evolve, particularly in the following areas:
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Development of more efficient and stereoselective synthesis methods
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Exploration of its utility in preparing complex oligosaccharides and glycoconjugates
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Investigation of selective deacetylation strategies for regioselective modifications
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Applications in medicinal chemistry and drug development
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Comparative studies with D-configured analogues to understand stereochemical effects on biological activity
Future directions may include the incorporation of this compound into automated oligosaccharide synthesis platforms and exploration of its potential in creating novel glycomimetics with therapeutic applications.
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